molecular formula C19H24O2 B14331997 4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol CAS No. 110241-13-9

4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol

Cat. No.: B14331997
CAS No.: 110241-13-9
M. Wt: 284.4 g/mol
InChI Key: RDPHRYDOTBTCBR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol involves several steps. One common method includes the alkylation of 2-methoxy-4-propylphenol with a suitable alkylating agent under controlled conditions . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways .

Comparison with Similar Compounds

4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific applications and chemical properties.

Properties

CAS No.

110241-13-9

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

4-[2-(2-methoxy-5-propylphenyl)propyl]phenol

InChI

InChI=1S/C19H24O2/c1-4-5-15-8-11-19(21-3)18(13-15)14(2)12-16-6-9-17(20)10-7-16/h6-11,13-14,20H,4-5,12H2,1-3H3

InChI Key

RDPHRYDOTBTCBR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OC)C(C)CC2=CC=C(C=C2)O

Origin of Product

United States

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